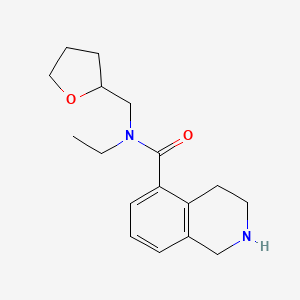![molecular formula C12H15NO4S B6631684 2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B6631684.png)
2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is also known as N-acetylcysteine amide (NACA) and has been studied for its antioxidant, anti-inflammatory, and neuroprotective effects.
Mechanism of Action
The mechanism of action of 2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid is not fully understood. However, it is believed to exert its therapeutic effects by increasing the levels of glutathione, a potent antioxidant, in the brain. This increase in glutathione levels may protect against oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid has been shown to have various biochemical and physiological effects. It has been demonstrated to increase the levels of glutathione in the brain, which may protect against oxidative stress and inflammation. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain. Additionally, 2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid in lab experiments is its potential therapeutic properties in various research areas. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid. One of the future directions is to investigate its potential therapeutic properties in other neurological disorders, such as multiple sclerosis and epilepsy. Another future direction is to study its mechanism of action in more detail to better understand how it exerts its therapeutic effects. Additionally, future research could focus on optimizing the synthesis method of 2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid to improve its bioavailability and efficacy.
Synthesis Methods
The synthesis method of 2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid involves the reaction of N-acetylcysteine with acetic anhydride in the presence of sodium bicarbonate. The resulting product is then treated with 4-hydroxyphenethylamine hydrochloride to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid has been studied for its potential therapeutic properties in various research areas. It has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been studied for its neuroprotective effects in traumatic brain injury and stroke. Additionally, 2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid has been investigated for its potential in treating drug addiction and alcoholism by reducing drug-seeking behavior and withdrawal symptoms.
properties
IUPAC Name |
2-[2-[2-(4-hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-10-3-1-9(2-4-10)5-6-13-11(15)7-18-8-12(16)17/h1-4,14H,5-8H2,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKNEYSPSSTPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CSCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B6631612.png)
![2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B6631621.png)
![3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol](/img/structure/B6631626.png)
![[(1R,4S)-4-[(4-methoxycyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B6631634.png)
![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)


![2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B6631671.png)


![4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile](/img/structure/B6631704.png)

![5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine](/img/structure/B6631710.png)